Enzyme Inhibition Profile: Dual hCA IX/XII Inhibition with Sub-Micromolar Potency
Coumalic acid is a potent inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII, with KI values of 0.073 µM and 0.083 µM, respectively . This dual inhibitory profile is particularly relevant as hCA IX and XII are validated targets for cancer therapy. While many sulfonamide-based CA inhibitors (e.g., acetazolamide) exhibit broad inhibition of off-target cytosolic isoforms (hCA I and II), coumalic acid-based scaffolds have been shown to be inactive against these off-targets, suggesting a more favorable selectivity profile [1].
| Evidence Dimension | Inhibitory constant (KI) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | KI (hCA IX) = 0.073 µM; KI (hCA XII) = 0.083 µM |
| Comparator Or Baseline | Class-level baseline: Typical sulfonamide CA inhibitors (e.g., acetazolamide) inhibit off-target hCA I and II at nanomolar concentrations (KI < 0.1 µM), whereas coumalic acid-based compounds are inactive against hCA I/II. |
| Quantified Difference | Potent inhibition of tumor-associated isoforms (sub-100 nM) combined with a lack of inhibition against cytosolic off-targets, as demonstrated for coumalic acid-based analogs [1]. |
| Conditions | In vitro enzyme inhibition assay; recombinant human CA isoforms I, II, IX, and XII. |
Why This Matters
The combination of nanomolar potency against validated cancer targets and a lack of off-target activity against ubiquitous cytosolic isoforms makes coumalic acid a privileged scaffold for developing selective therapeutic agents, directly informing medicinal chemistry sourcing decisions.
- [1] Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies. International Journal of Molecular Sciences. 2022;23(14):7950. View Source
